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molecular formula C10H12BrNO B1399030 3-Bromo-4-cyclopropylmethoxyphenylamine CAS No. 1250293-03-8

3-Bromo-4-cyclopropylmethoxyphenylamine

Cat. No. B1399030
M. Wt: 242.11 g/mol
InChI Key: FQQGNWFWCFKJSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09115114B2

Procedure details

A mixture of 2-bromo-1-(cyclopropylmethoxy)-4-nitrobenzene (1.07 g, 3.9 mmol), ammonium chloride (421 mg, 7.8 mmol), and iron powder (1.1 g, 20 mmol) suspended in THF (6.5 mL), water (2.5 mL) and ethanol (6.5 mL) was heated to 95° C. using microwave irradiation (normal) for 3 h. The crude reaction mixture was filtered through a short plug of celite; the celite plug was washed with MeOH (˜10 mL). The resulting filtrate was concentrated in vacuo. The resulting residue was diluted with EtOAc (50 ml) and washed with saturated bicarbonate solution (aq), dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to afford the title compound, (939 mg, 90%). The material was carried forward without any further purification. LCMS (M+H)+=242.
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
421 mg
Type
reactant
Reaction Step One
Name
Quantity
1.1 g
Type
catalyst
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
6.5 mL
Type
solvent
Reaction Step Three
Yield
90%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[CH:4][C:3]=1[O:11][CH2:12][CH:13]1[CH2:15][CH2:14]1.[Cl-].[NH4+].O.C(O)C>C1COCC1.[Fe]>[Br:1][C:2]1[CH:7]=[C:6]([CH:5]=[CH:4][C:3]=1[O:11][CH2:12][CH:13]1[CH2:14][CH2:15]1)[NH2:8] |f:1.2|

Inputs

Step One
Name
Quantity
1.07 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)[N+](=O)[O-])OCC1CC1
Name
Quantity
421 mg
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
1.1 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
O
Name
Quantity
6.5 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
6.5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
microwave irradiation (normal) for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered through a short plug of celite
WASH
Type
WASH
Details
the celite plug was washed with MeOH (˜10 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The resulting filtrate was concentrated in vacuo
ADDITION
Type
ADDITION
Details
The resulting residue was diluted with EtOAc (50 ml)
WASH
Type
WASH
Details
washed with saturated bicarbonate solution (aq)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(N)C=CC1OCC1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 939 mg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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